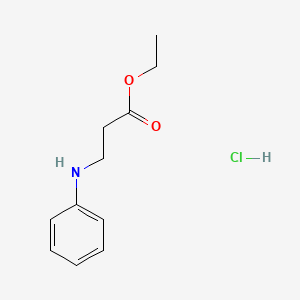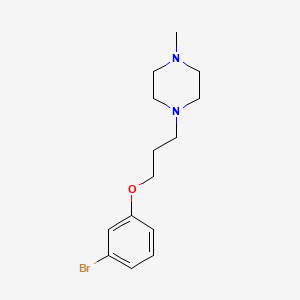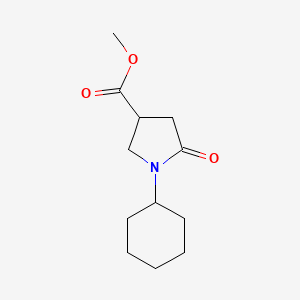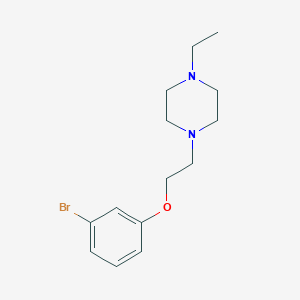
2-Isobutoxy-3-methoxybenzaldehyde
概要
説明
2-Isobutoxy-3-methoxybenzaldehyde is a chemical compound with the molecular formula C12H16O3 . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-Hydroxy-3-methoxybenzaldehyde semicarbazone (HMBS) has been synthesized from 2-hydroxy-3-methoxybenzaldehyde and semicarbazide hydrochloride using sodium acetate as a catalyst . Another study reported the synthesis of 2-hydroxy-3-octyloxybenzaldehyde by the alkylation of 2,3-dihydroxybenzaldehyde .Molecular Structure Analysis
The molecular structure of 2-Isobutoxy-3-methoxybenzaldehyde consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The exact structure and conformation can be determined using techniques such as Fourier transform infrared and Fourier transform Raman spectral studies, single-crystal XRD study, and 1H- and 13C-NMR spectral studies .Chemical Reactions Analysis
The Knoevenagel Condensation is a type of chemical reaction that could potentially involve 2-Isobutoxy-3-methoxybenzaldehyde . This reaction involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Isobutoxy-3-methoxybenzaldehyde can be determined using various techniques. For instance, its boiling point, density, molecular formula, and molecular weight can be obtained .科学的研究の応用
Chemical Synthesis and Industry Applications
2-Isobutoxy-3-methoxybenzaldehyde, known as isovanillin, is a significant compound in the food and pharmaceutical industries, serving as a medicinal intermediate. The synthesis and application of isovanillin have gained attention due to market demand. Different synthesis methods, including biotechnology and plant cell culture technology, offer potential pathways for isovanillin preparation (Huang Xiao-fen, 2015).
Natural Occurrence and Biosynthesis
Methoxybenzaldehydes, including isovanillin, are important benzoate derivatives found in plants. They are used as flavoring ingredients in food and cosmetics due to their refreshing fragrance. These compounds have significant roles in the food and cosmetic industries and also exhibit medicinal properties, indicating potential in the pharmaceutical industry. The biosynthesis of benzoic acid in plants, leading to benzaldehyde and methoxybenzaldehyde formation, has been a focus of research (A. Kundu, A. Mitra, 2016).
Synthesis of Heterocycles
Ruthenium-mediated isomerization and ring-closing metathesis have been used to convert 2-allyl-3-isopropoxy-4-methoxybenzaldehyde into various nitrogen- and oxygen-containing benzo-fused heterocycles (W. V. Otterlo, R. Pathak, C. B. Koning, 2003).
Antimicrobial and Antifungal Properties
2-Hydroxy-4-methoxybenzaldehyde (HMBA), a variant of isovanillin, is recognized for its antimicrobial and antiaflatoxigenic properties. It has been explored for enhancing these properties through Schiff base formation (Nanishankar V. Harohally et al., 2017).
作用機序
Target of Action
The primary targets of 2-Isobutoxy-3-methoxybenzaldehyde are the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell and protecting it from oxidative stress .
Mode of Action
2-Isobutoxy-3-methoxybenzaldehyde disrupts the cellular antioxidation systems of fungi . It does this by destabilizing cellular redox homeostasis, leading to an increase in oxidative stress within the cell . This disruption can inhibit microbial growth .
Biochemical Pathways
The compound affects the oxidative stress-response pathway . By disrupting the cellular antioxidation systems, it interferes with the normal functioning of this pathway, leading to an increase in oxidative stress within the cell . This can result in the inhibition of fungal growth .
Result of Action
The primary result of the action of 2-Isobutoxy-3-methoxybenzaldehyde is the inhibition of fungal growth . By disrupting the cellular antioxidation systems and increasing oxidative stress within the cell, the compound can effectively inhibit the growth of fungi .
Safety and Hazards
将来の方向性
2-Isobutoxy-3-methoxybenzaldehyde and similar compounds have potential applications in various fields. For example, they can serve as precursors for new SalEn-type complexes with transition metals . These complexes have potential applications in energy storage, (photo) electrocatalysis, and chemical and biological sensing .
特性
IUPAC Name |
3-methoxy-2-(2-methylpropoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)8-15-12-10(7-13)5-4-6-11(12)14-3/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLWMLRTRHTPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=C1OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301271073 | |
| Record name | 3-Methoxy-2-(2-methylpropoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301271073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutoxy-3-methoxybenzaldehyde | |
CAS RN |
100256-90-4 | |
| Record name | 3-Methoxy-2-(2-methylpropoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100256-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2-(2-methylpropoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301271073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2E)-1-(2,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3070330.png)




![3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid](/img/structure/B3070359.png)